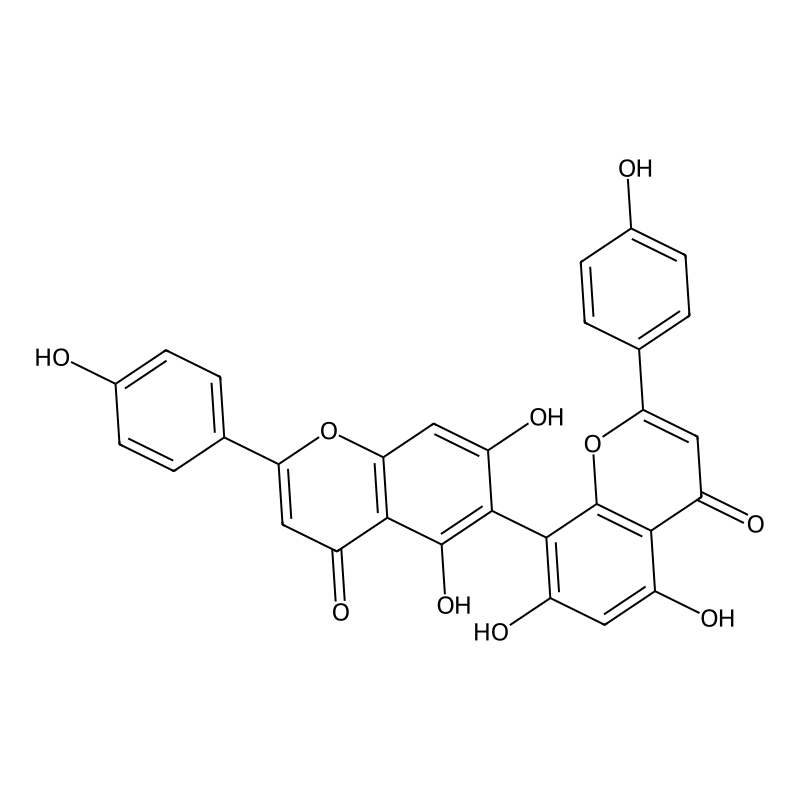

Agathisflavone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Agathisflavone biflavonoid definition

Quantitative Biological Data

The following table summarizes quantitative data from key experimental studies on agathisflavone.

| Pharmacological Activity | Experimental Model/Assay | Key Quantitative Result(s) |

|---|

| Antiviral Activity [1] | SARS-CoV-2 infected human lung cells (Calu-3) | • EC₅₀ (50% effective concentration): 4.23 ± 0.21 µM • CC₅₀ (50% cytotoxic concentration): 61.3 ± 0.1 µM • Selectivity Index (SI): ~14.5 | | Antioxidant Activity [2] [3] [4] | In vitro radical scavenging assays (DPPH, ABTS, OH, NO) | • Scavenged free radicals in a concentration-dependent manner • EC₅₀ for DPPH scavenging: 0.474 mM • EC₅₀ for ABTS scavenging: 0.179 mM (compared to 0.311 mM for Trolox standard) | | Anti-inflammatory & Neuroprotective Activity [5] [6] [7] | Primary microglial and astrocyte cultures induced with LPS | • At 1 µM, reduced pro-inflammatory markers (CD68, IL-1β, IL-6, TNF-α) • Increased anti-inflammatory marker (IL-10) • Promoted a ramified, resting morphology in microglia |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

Anti-SARS-CoV-2 Antiviral Assay [1]

- Cell Culture: Human lung epithelial cells (Calu-3 lineage) were cultured in high-glucose DMEM supplemented with 10% FBS and penicillin/streptomycin.

- Virus & Infection: SARS-CoV-2 virus (isolated from a clinical sample) was used to infect cells at a Multiplicity of Infection (MOI) of 0.1.

- Compound Treatment: Cells were treated with varying concentrations of this compound (or the monomer apigenin for comparison) for evaluation of dose-dependent response.

- Viability & Efficacy Assessment:

- Cytotoxicity (CC₅₀): Measured using the XTT assay. Cells were treated with a concentration range of this compound (1-800 µM) for 3 days before adding XTT/PMS reagent and measuring absorbance.

- Antiviral Activity (EC₅₀): Virus titers in the culture supernatant were quantified after this compound treatment to determine the concentration that inhibited 50% of viral replication.

In Vitro Antioxidant Assays [2] [3]

This compound was tested in a battery of standard antioxidant tests, using Trolox as a standard reference.

- DPPH Radical Scavenging: A solution of this compound (0.058 - 0.928 mM) was mixed with a DPPH ethanolic solution, kept in the dark for 30 minutes, and absorbance was measured at 517 nm.

- ABTS Radical Scavenging: The ABTS radical cation was generated by reacting ABTS with potassium persulfate. This compound was added, and after 6 minutes, absorbance was measured at 734 nm.

- Hydroxyl Radical (OH·) Scavenging: The OH· radical was generated via the Fenton reaction (FeSO₄ + H₂O₂). The assay mixture included 2-deoxyribose, and degradation was measured after heating with thiobarbituric acid (TBA) at 532 nm.

- Nitric Oxide (NO) Scavenging: NO was generated from sodium nitroprusside in phosphate buffer. The amount of nitrite produced was measured using the Griess reaction after incubation at 37°C for 1 hour.

Anti-neuroinflammatory Mechanisms [5] [7]

- Cell Cultures: Primary microglial cells were isolated from the cortices of newborn Wistar rats.

- Inflammatory Induction & Treatment: Cells were exposed to E. coli LPS (1 µg/mL) to induce inflammation. They were treated with This compound (1 µM) either alone or concurrently with LPS.

- GR Antagonist Co-treatment: To investigate mechanism, some cultures were pre-treated with mifepristone (RU486, 1 µM), a glucocorticoid receptor (GR) antagonist, for 2 hours before adding this compound and LPS.

- Analysis:

- Immunofluorescence: Cells were stained for markers like Iba-1 (microglia), CD68 (pro-inflammatory), and CD206 (anti-inflammatory). Morphological changes (branching) were quantified.

- Molecular Docking: In silico analysis was performed to characterize the interaction between this compound and the glucocorticoid receptor (GR) and NLRP3 inflammasome protein.

Mechanisms of Action and Signaling Pathways

This compound exerts its effects through multiple molecular targets. The following diagrams illustrate its key mechanisms of action in neuroinflammation and antiviral activity.

This compound modulates neuroinflammation via GR activation and NLRP3 inhibition.

This compound inhibits SARS-CoV-2 replication by targeting Mpro and reducing TNF-α.

Conclusion and Research Implications

This compound presents a promising multi-target phytochemical scaffold for drug development. Its potent anti-SARS-CoV-2 activity, coupled with a strong anti-neuroinflammatory profile and antioxidant capacity, makes it a compelling candidate for further investigation against viral infections and neurodegenerative diseases [1] [5] [7].

The dimerized biflavonoid structure of this compound contributes to enhanced stability and efficacy compared to its monomeric counterpart, apigenin [1]. Future research should focus on pharmacokinetic optimization, in-depth toxicological profiling, and further mechanistic studies in advanced in vivo models to translate these promising in vitro findings into clinical applications.

References

- 1. This compound, a natural biflavonoid that inhibits SARS-CoV-2 ... [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antioxidant properties of the biflavonoid this compound [pmc.ncbi.nlm.nih.gov]

- 3. In vitro antioxidant properties of the biflavonoid this compound [bmcchem.biomedcentral.com]

- 4. Proceedings of Chemistry, Pharmacology ... [mdpi.com]

- 5. The Biflavonoid this compound Regulates Microglial and ... [mdpi.com]

- 6. This compound as a Single Therapy or in Association ... [frontiersin.org]

- 7. The Flavonoid this compound Directs Brain Microglia ... [pmc.ncbi.nlm.nih.gov]

NMR Characterization and Advanced Methodology

A 2012 study specifically addresses the challenge of resolving severely overlapping signals in agathisflavone's NMR spectra, which had previously prevented its full assignment [1].

| Aspect | Description |

|---|---|

| Core Challenge | Standard 2D HMBC spectra had low resolution in the indirect carbon dimension, making assignment difficult for carbons with chemical shifts < 0.3 ppm apart [1]. |

| Solution | Application of the NASCA-HMBC (Non-ambiguous Assignment by Superposition of Coupled Aliased HMBC) methodology [1]. |

| Methodology Principle | Combines a pair of HMBC spectra recorded with slightly different carbon windows to increase resolution by an order of magnitude and provide unambiguous chemical shifts [1]. |

| Outcome | Achieved spectra with sufficiently high resolution for straightforward assignment, reporting the full assignment of this compound for the first time [1]. |

The experimental workflow for this resolution technique can be visualized as follows:

Structural and General Spectroscopic Data

While the full NMR assignment is not listed in the results, other key structural identifiers and spectral data are available.

| Parameter | Description |

|---|---|

| IUPAC Name | 5,5',7,7'-Tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-4H,4'H-6,8'-bichromene-4,4'-dione [2] |

| Chemical Formula | C₃₀H₁₈O₁₀ [2] [3] |

| Average Mass | 538.464 Da [2] [3] |

| Monoisotopic Mass | 538.09000 Da [3] |

| Other Names | 6,8''-Biapigenin [2] [3] |

| SMILES | OC1=CC=C(C=C1)C1=CC(=O)C2=C(O)C(=C(O)C=C2O1)C1=C(O)C=C(O)C2=C1OC(=CC2=O)C1=CC=C(O)C=C1 [3] |

Mass spectrometric fragmentation data from a 2025 preprint provides details useful for LC-MS/MS identification, with the following characteristic fragments observed in negative ion mode from a precursor ion at m/z 537.0801 [M-H]⁻ [4]:

- m/z 519: [M-H-18]⁻ (loss of H₂O)

- m/z 417, 399, 375: Characteristic fragments from Retro-Diels-Alder (RDA) type fragmentation [4]

References

Source Plants and Primary Extraction Solvents

Agathisflavone is a biflavonoid found in various plant species. The table below summarizes the plants and solvents used in documented extraction protocols.

| Plant Source | Part Used | Primary Extraction Solvent | Purification Method | Citation |

|---|---|---|---|---|

| Caesalpinia pyramidalis (Syn. Poincianella pyramidalis) | Leaves | Methanol [1] [2] [3] | Chromatography on silica gel [1] [2] | |

| Anacardium occidentale (Cashew) | Leaf | Ethyl Acetate (for fractionation) [4] | Information not specified in source | |

| Rhus parviflora | Information not specified | Polar or medium-polar solvents (Methanol, Ethanol) [1] [2] | Information not specified in source |

Detailed Extraction and Isolation Protocol

The most detailed experimental protocol for this compound isolation comes from research on Caesalpinia pyramidalis [1] [2].

- Plant Material Preparation: Fresh leaves of Caesalpinia pyramidalis are collected and identified. A voucher specimen is typically deposited in a herbarium for future reference.

- Maceration and Extraction: The fresh leaves are extracted with methanol through a maceration process.

- Isolation and Purification: The crude methanol extract is subjected to chromatographic separation, often using a silica gel column, to obtain pure this compound.

- Compound Identification: The structure of the isolated compound is elucidated using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Liquid Chromatography–Mass Spectrometry (LS-MS) [1] [2]. It is noted that this compound naturally occurs as a mixture of atropisomers.

Modern Extraction Techniques and Solvent Selection

While the specific protocol for this compound uses conventional methods, modern techniques can be applied for improved efficiency.

- Modern Extraction Techniques: Techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are superior to conventional methods like maceration and Soxhlet. They offer high extraction yields in shorter times, use less solvent, and can improve efficiency [5] [6].

- Solvent Selection Principles: The choice of solvent is critical. The principle of "like dissolves like" applies, meaning solvents with a polarity close to that of the target solute generally perform better. Ethanol and Methanol are considered universal solvents for phytochemical extraction [7]. Ethanol, in particular, has been consistently shown to be an effective solvent for extracting bioactive compounds and is often preferred over methanol due to its lower toxicity [5] [8].

Analytical Separation and Quantification

For analytical purposes or further purification after initial extraction, High-Performance Liquid Chromatography (HPLC) is a standard method. The phytochemical composition of plant extracts, which can include compounds like this compound, is commonly determined using reverse-phase HPLC coupled with a Diode Array Detector (HPLC-DAD) [8]. This technique helps in identifying and quantifying specific compounds based on their retention times and UV-Vis spectra compared to standards.

Documented Bioactivities and Research Applications

This compound has shown promising biological activities in pre-clinical studies, which justify the interest in its extraction. The following diagram illustrates key mechanisms and effects of this compound on neural cells, based on current research.

Summary of this compound's Key Bioactivities

- Antioxidant Activity: this compound exhibits potent, concentration-dependent antioxidant activity against various free radicals (DPPH, ABTS, hydroxyl, and nitric oxide). It also shows strong reducing potential and inhibits lipid peroxidation, comparable to the standard antioxidant Trolox [1] [2] [4].

- Neuroprotective and Anti-inflammatory Effects: In models of central nervous system injuries, this compound modulates glial cell activation, attenuating neuroinflammation. It downregulates the expression of key markers like GFAP (in astrocytes) and pro-inflammatory factors like the NRLP3 inflammasome and IL-1β (in microglia) [3].

- Anti-glioblastoma Activity: this compound demonstrates cytotoxicity against human and rat glioblastoma (brain cancer) cells, reducing cell viability and migration at low micromolar concentrations (5-30 µM). It also modulates the expression of oncomirs (miR-125b, miR-155) and inflammatory mediators in tumor cells [9].

Key Takeaways for Researchers

- Standardized Extraction: The most validated protocol for isolating this compound involves methanolic extraction of Caesalpinia pyramidalis leaves, followed by silica gel chromatography.

- Embrace Modern Techniques: Consider applying MAE or UAE with ethanol as a greener, more efficient alternative to classic maceration for the initial extraction step.

- Promising Bioactivity: The compelling pre-clinical evidence for this compound's antioxidant, neuroprotective, and anti-tumor effects underscores its potential as a candidate for further drug development.

References

- 1. In vitro antioxidant properties of the biflavonoid this compound [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antioxidant properties of the biflavonoid this compound [bmcchem.biomedcentral.com]

- 3. The Flavonoid this compound Attenuates Glia Activation ... [mdpi.com]

- 4. Separation Methods of Phenolic Compounds from Plant ... [mdpi.com]

- 5. Optimization of Extraction Conditions of Bioactive ... [pmc.ncbi.nlm.nih.gov]

- 6. Extraction of Flavonoids From Natural Sources Using ... [frontiersin.org]

- 7. Techniques for extraction and isolation of natural products [cmjournal.biomedcentral.com]

- 8. Optimization of extraction process and solvent polarities to ... [bioresourcesbioprocessing.springeropen.com]

- 9. This compound Inhibits Viability and Modulates the Expression ... [pmc.ncbi.nlm.nih.gov]

Docking Studies on Anti-inflammatory Targets

The anti-inflammatory effects of agathisflavone, particularly in the context of neuroinflammation, have been a major focus of research. The table below summarizes its interactions with two key targets.

| Target Protein | Reported Docking Findings | Biological Context / Proposed Role | Citation |

|---|---|---|---|

| Glucocorticoid Receptor (GR) | Binds to the ligand-binding pocket of GR. Interactions were stronger than control molecules mifepristone (antagonist), dexamethasone (agonist), and its monomer apigenin. | Suggests GR is a key mediator for this compound's anti-inflammatory effects in glial cells (microglia & astrocytes), reducing pro-inflammatory markers. | [1] [2] |

| NLRP3 Inflammasome | Binds at the NLRP3 NACTH inhibitory domain. | Proposed mechanism for its ability to reduce the expression of inflammasome-related components (IL1-β, IL-18) in microglia, contributing to neuroprotection. | [3] |

Docking Studies on Antiviral Targets

This compound has also been studied for its potential to inhibit SARS-CoV-2 viral replication, with research pointing to its action on a critical viral enzyme.

| Target Protein | Reported Docking Findings | Biological Context / Proposed Role | Citation |

|---|---|---|---|

| SARS-CoV-2 Main Protease (Mpro) | In silico analysis indicated Mpro as a primary target, with a proposed non-competitive mechanism of inhibition. Showed higher efficacy than its monomer, apigenin. | Cell-based assays confirmed antiviral activity, configuring this compound as a promising chemical scaffold for anti-SARS-CoV-2 drug development. | [4] |

Experimental Protocols for Docking & Validation

The molecular docking studies on this compound are part of a broader experimental workflow that combines computational predictions with laboratory validation in cellular models. The following diagram outlines the general workflow used in these studies.

Research workflow from in silico docking to biological validation.

Here is a detailed breakdown of each step shown in the workflow:

Target Selection & System Preparation: Targets are chosen based on their established biological role in a disease pathway.

- Glucocorticoid Receptor (GR): A nuclear receptor that exerts prominent anti-inflammatory effects [1] [2].

- NLRP3 Inflammasome: A multi-protein complex that drives inflammatory responses in microglia [3].

- SARS-CoV-2 Mpro: A viral protease essential for processing viral polyproteins, critical for viral replication [4].

- The 3D structures of these proteins are obtained from databases like the Protein Data Bank (PDB).

Molecular Docking (In silico Analysis): This step predicts how this compound interacts with the target.

- The this compound structure is prepared and energy-minimized.

- Docking software (e.g., DOCK3.7/3.8, AutoDock Vina) is used to simulate binding.

- The output includes docking scores (predicted binding affinity) and binding poses (orientation and interactions within the binding pocket) [1] [5] [4].

- Results are often compared to known agonists/antagonists to gauge relative strength.

In Vitro Cellular Validation: Positive docking results are validated in biological systems.

Assessment of Biological Effects: Researchers measure changes to confirm the effect predicted by docking.

- Gene Expression: RT-qPCR analyzes mRNA levels of cytokines (e.g., IL-1β, IL-6, IL-10) and other mediators [1] [6].

- Protein Expression: Immunofluorescence or Western Blot assesses protein levels (e.g., GFAP in astrocytes, Iba-1/CD68 in microglia, p-STAT3) [1] [6].

- Cell Phenotype: Microscopy evaluates morphological shifts (e.g., microglia transitioning from amoeboid to branched) [1] [3].

- Viral Replication: Plaque reduction assays measure antiviral potency [4].

Mechanism Elucidation: Data from docking and experiments are combined to propose a mechanism of action. For example, docking predicted this compound binds GR, and cellular experiments confirmed that its anti-inflammatory effects were blocked by a GR antagonist, validating the docking prediction [1] [2].

Key Research Insights

- Promising Multi-Target Profile: this compound demonstrates an ability to engage with diverse targets across different disease contexts, which is a valuable trait in drug discovery [1] [3] [4].

- Stronger than Reference Compounds: Its binding interactions with the Glucocorticoid Receptor were found to be stronger than those of its natural monomer (apigenin) and the synthetic drugs dexamethasone and mifepristone [1] [2].

- Direct Link to Cellular Effects: The docking results consistently provide a plausible structural basis for the experimentally observed anti-inflammatory and antiviral activities, strengthening the hypothesis for its mechanism of action.

References

- 1. The Biflavonoid this compound Regulates Microglial and ... [mdpi.com]

- 2. The Biflavonoid this compound Regulates Microglial and ... [pubmed.ncbi.nlm.nih.gov]

- 3. The Flavonoid this compound Directs Brain Microglia ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a natural biflavonoid that inhibits SARS-CoV-2 ... [pmc.ncbi.nlm.nih.gov]

- 5. A database for large-scale docking and experimental results [pmc.ncbi.nlm.nih.gov]

- 6. The Phytochemical this compound Modulates miR146a and ... [pmc.ncbi.nlm.nih.gov]

Agathisflavone in silico biomacromolecule interaction

Primary Biomacromolecular Targets and Interactions

The table below summarizes the key biomacromolecules that agathisflavone interacts with, based on current research.

| Biomacromolecule | Interaction Type / Target Site | Reported Binding Affinity / Energy | Biological Implication | Primary Research Methods |

|---|---|---|---|---|

| MDM2 | Inhibits p53-binding domain [1] | Higher binding affinity than reference compound Nutlin-3 [1] | Anticancer; Reactivates p53 tumor suppressor function [1] | Molecular Docking, Molecular Dynamics (MD) Simulations [1] |

| Glucocorticoid Receptor (GR) | Binds to ligand-binding pocket [2] | Stronger interaction than Mifepristone and Dexamethasone [2] | Anti-neuroinflammatory; Modulates glial cell activation [2] | Molecular Docking, Immunofluorescence, RT-qPCR [2] |

| NLRP3 Inflammasome | Binds to NACTH inhibitory domain [3] | Information not specified in search results | Anti-neuroinflammatory; Reduces pro-inflammatory cytokine release [3] | Molecular Docking, RT-qPCR, Cell Morphology Analysis [3] |

| SARS-CoV-2 Main Protease (Mpro) | Binds to protease active site, non-competitive inhibition [4] [5] | Information not specified in search results | Antiviral; Inhibits viral replication [4] [5] | Molecular Docking, Enzymatic Assays, Cell-based Yield Reduction Assays [4] |

| Inducible Nitric Oxide Synthase (iNOS) & Cyclooxygenase-2 (COX-2) | Information not specified in search results | Information not specified in search results | Anti-inflammatory [6] | In silico Molecular Docking (review) [6] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies used in these studies.

Computational Docking and Dynamics

This protocol is synthesized from the methods described across the search results, particularly the MDM2 inhibition study [1].

- 1. Protein Preparation: The 3D structure of the target protein (e.g., MDM2, GR) is obtained from a database like the Protein Data Bank (PDB). The structure is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

- 2. Ligand Preparation: The 3D structure of this compound is retrieved from a database like PubChem. The structure is energy-minimized, and rotatable bonds are defined.

- 3. Molecular Docking: Docking simulations are performed using software such as AutoDock Vina [1]. The search space is defined as a grid box encompassing the known active site of the protein. Multiple binding poses are generated and ranked based on their binding affinity (kcal/mol).

- 4. Molecular Dynamics (MD) Simulations: To assess the stability of the docked complex, MD simulations are run using software like GROMACS [1]. The system is solvated in a water box, ions are added to neutralize charge, and energy minimization is performed. Simulations are run for a defined period (e.g., 100+ nanoseconds) at controlled temperature and pressure. Key stability parameters analyzed include:

- Root Mean Square Deviation (RMSD) of the protein-ligand complex.

- Root Mean Square Fluctuation (RMSF) of protein residues.

- Radius of Gyration (RoG) and Solvent Accessible Surface Area (SASA).

- 5. ADMET Prediction: The pharmacokinetic and toxicity profile of this compound is evaluated in silico using tools that predict absorption, distribution, metabolism, excretion, and toxicity [1].

Cell-Based Assays for Neuroinflammatory Activity

This protocol is based on multiple studies investigating this compound's effects on microglia [3] [7] [2].

- 1. Cell Culture: Microglial cells (e.g., primary rat microglia or human C20 microglia cell line) are cultured and maintained in appropriate media.

- 2. Inflammatory Induction and Treatment: Cells are exposed to an inflammatory stimulus, most commonly Lipopolysaccharide (LPS) at 1 µg/mL [3] [2] or β-amyloid oligomers (500 nM) [7] for a set period (e.g., 4-24 hours). This compound (typically at 1 µM) is applied concurrently or after the inflammatory stimulus.

- 3. Analysis of Anti-inflammatory Effects:

- Cell Morphology: Microglial activation is assessed by observing a shift from a branched to an amoeboid shape using phase-contrast microscopy or immunofluorescence staining for Iba-1 [2].

- Molecular Markers: Expression of pro-inflammatory markers (IL-1β, IL-6, TNF-α, NOS2, CD68) and anti-inflammatory markers (IL-10) is quantified using RT-qPCR and immunofluorescence [3] [7] [2].

- Signaling Pathways: Proteins in relevant pathways (e.g., STAT3/p-STAT3) are analyzed via western blot or similar techniques [7].

- Cell Viability: Cytotoxicity of the treatments is confirmed using assays like MTT [3] [2].

Visualizing the Neuroinflammatory Signaling Pathway

The following diagram illustrates the molecular mechanisms by which this compound exerts its anti-neuroinflammatory effects, as identified in the studies.

This compound modulates neuroinflammation by targeting multiple signaling molecules and pathways in microglial cells.

Therapeutic Implications and Future Directions

The multi-target nature of this compound underpins its broad therapeutic potential:

- Cancer Therapy: By inhibiting MDM2, this compound can reactivate the p53 pathway in cancers with wild-type p53, offering a strategy for novel anticancer agents [1].

- Neurodegenerative Diseases: Its potent anti-neuroinflammatory effects, mediated via GR activation and modulation of miRNAs and the NLRP3 inflammasome, make it a strong candidate for treating conditions like Alzheimer's disease [3] [6] [7].

- Antiviral Drug Development: The inhibition of the SARS-CoV-2 main protease suggests this compound is a viable chemical scaffold for developing broad-spectrum antiviral drugs [4] [5].

Future research should prioritize in vivo validation of these mechanisms, comprehensive pharmacokinetic studies, and further lead optimization based on the this compound structure to improve its drug-like properties.

References

- 1. In-silico approaches to unravel the efficacy of naturally ... [link.springer.com]

- 2. The Biflavonoid this compound Regulates Microglial and ... [mdpi.com]

- 3. The Flavonoid this compound Directs Brain Microglia ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a natural biflavonoid that inhibits SARS-CoV-2 ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a natural biflavonoid that inhibits SARS ... [sciencedirect.com]

- 6. This compound: Botanical sources, therapeutic promises, ... [pubmed.ncbi.nlm.nih.gov]

- 7. The Phytochemical this compound Modulates miR146a ... [mdpi.com]

Agathisflavone pharmacokinetics preliminary study

Quantitative Biological Activity & Toxicity Data

The table below summarizes the key quantitative findings from in vitro and in vivo studies on agathisflavone.

| Assay Type | Model System | Key Findings/Values | Citation |

|---|

| Neuroprotection | Neuron-glial cocultures (rat) | • Effective Concentrations: 0.1 µM, 1 µM • Reduced NO production, microglial proliferation (M1 marker CD68) • Altered cytokine expression (↓TNF-α, IL-1β, CCL5, CCL2; ↑IL-10) | [1] [2] | | Anti-amnesic | Zebrafish (Danio rerio) | • Dosage: 1, 3, 5 µg/L (immersion administration) • Improved memory, reduced anxiety, restored brain oxidative stress, regulated AChE activity | [3] [4] | | Antiviral (SARS-CoV-2) | Calu-3 cells (human) | • EC₅₀: 4.23 ± 0.21 µM • CC₅₀: 61.3 ± 0.1 µM • Selectivity Index (SI): ~14.5 | [5] | | Anticancer (Glioblastoma) | GL-15 & C6 cells (human/rat) | • Cytotoxicity Range: 1-30 µM (dose-dependent) • Migration Inhibition: 5 µM, 10 µM (scratch assay) | [6] | | General Cytotoxicity | Vero E6 cells (monkey) | • CC₅₀: >200 µM (suggesting low general cytotoxicity) | [5] | | Acute Toxicity | Zebrafish & Mice | • Zebrafish: No mortality or signs of toxicity at 1-5 µg/L • Mice (other study): No observed adverse effects (specific dosage not stated) | [3] [7] |

Detailed Experimental Protocols

Here are the methodologies from key studies that can be adapted for pharmacokinetic and pharmacodynamic research.

In Vitro Neuroprotection and Anti-inflammatory Assay [1] [2]

- Cell Culture: Primary neuron-glial cocultures from embryonic or postnatal rat cerebral hemispheres.

- Treatment:

- Inflammation Induction: Lipopolysaccharide (LPS, 1 µg/mL) or interleukin-1β (IL-1β, 10 ng/mL) for 24 hours.

- This compound Treatment: After induction, cultures are treated with this compound (0.1 or 1 µM) for 24 hours.

- Key Assessments:

- Nitric Oxide (NO): Measurement of NO production in the culture supernatant.

- Immunocytochemistry: Staining for neuronal marker (β-tubulin), microglial marker (Iba-1), proliferation marker (BrdU), and M1 activation marker (CD68).

- Gene Expression: qPCR analysis of pro-inflammatory (TNF-α, IL-1β, CCL2, CCL5) and anti-inflammatory (IL-10) cytokines.

In Vivo Behavioral Study in Zebrafish [3] [4]

- Model: Adult zebrafish (Danio rerio).

- Memory Impairment Induction: Scopolamine (100 µM) administered via water immersion.

- This compound Treatment: Co-administration via immersion at 1, 3, and 5 µg/L for a specified period.

- Behavioral Tests:

- Y-maze Test: Assesses spatial working memory and alternation behavior.

- Novel Tank Diving Test: Evaluates anxiety-like behavior (time spent in top/bottom zones).

- Biochemical Analysis:

- Brain Homogenate Analysis: Acetylcholinesterase (AChE) activity and markers of oxidative stress (e.g., lipid peroxidation, antioxidant enzyme levels).

- Gene Expression: RT-qPCR for genes like bdnf, npy, egr1, nrf2α, and creb1.

In Vitro Antiviral and Cytotoxicity Assay [5]

- Cell Lines: Vero E6 (monkey kidney) and Calu-3 (human lung) cells.

- Cytotoxicity (CC₅₀):

- Cells treated with a range of this compound concentrations (e.g., 1 to 800 µM).

- After 3 days, cell viability is measured using the XTT assay.

- CC₅₀ is calculated via non-linear regression.

- Antiviral Activity (EC₅₀):

- Cells infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

- Infected cells treated with various concentrations of this compound.

- Viral yield is quantified, and EC₅₀ is calculated.

Proposed Mechanisms of Action

The following diagram synthesizes the key molecular and cellular mechanisms of this compound reported across multiple studies, which are relevant for understanding its pharmacodynamics.

Summary of the multi-target mechanisms of action of this compound, as reported in preclinical studies. [3] [1] [5]

Research Gaps and Proposed Next Steps

The available data indicates significant bioactivity but leaves critical pharmacokinetic questions unanswered. Your preliminary study should focus on:

- ADME Profiling: Establishing basic parameters using in vitro models (e.g., Caco-2 cell monolayers for permeability, liver microsomes for metabolic stability).

- Bioanalytical Method Development: Validating a sensitive and specific LC-MS/MS method for quantifying this compound in biological matrices like plasma, urine, and tissue homogenates.

- Initial In Vivo PK: Conducting a single-dose pharmacokinetic study in a rodent model to determine fundamental parameters: Tmax, Cmax, AUC, half-life (t½), volume of distribution (Vd), and clearance (CL).

References

- 1. Phytoestrogen this compound Ameliorates Neuroinflammation ... [pmc.ncbi.nlm.nih.gov]

- 2. Phytoestrogen this compound Ameliorates ... [mdpi.com]

- 3. This compound isolated from Schinus polygamus (Cav.) ... [sciencedirect.com]

- 4. Rhoifolin, baicalein 5,6-dimethyl ether and this compound ... [sciencedirect.com]

- 5. This compound, a natural biflavonoid that inhibits SARS-CoV-2 ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound Inhibits Viability and Modulates the ... [mdpi.com]

- 7. This compound | Anti-Inflammatory Agent [medchemexpress.com]

The Foundation: Core Flavonoid Biosynthesis Pathway

Agathisflavone is a biflavonoid, meaning it is composed of two flavone units (specifically, two apigenin molecules) [1] [2]. Its synthesis originates from the core plant phenylpropanoid and flavonoid pathways. The table below outlines the key enzymes involved in these foundational steps [3] [4] [5].

| Enzyme | Function in Pathway |

|---|---|

| Phenylalanine Ammonia-Lyase (PAL) | Initiates phenylpropanoid pathway; deaminates phenylalanine to cinnamic acid [3] [5]. |

| Cinnamate 4-Hydroxylase (C4H) | Hydroxylates cinnamic acid to p-coumaric acid [3] [4]. |

| 4-Coumarate:CoA Ligase (4CL) | Activates p-coumaric acid to p-coumaroyl-CoA [3] [4]. |

| Chalcone Synthase (CHS) | Condenses p-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone [3] [4]. |

| Chalcone Isomerase (CHI) | Isomerizes naringenin chalcone to naringenin (a flavanone) [3] [4]. |

| Flavone Synthase (FNS) | Converts flavanones (e.g., naringenin) to flavones (e.g., apigenin) [3]. |

The following diagram illustrates the sequential flow of this core pathway:

Core flavonoid pathway leading to apigenin, a precursor for this compound. The final dimerization step is not fully characterized.

Documented Bioactivities and Experimental Data

While its biosynthesis in plants is not fully mapped, this compound's pharmacological effects have been extensively studied in neurological and inflammatory models. The table below summarizes key experimental findings and the methodologies used to obtain them [6] [7] [1].

| Model / Assay | Key Findings / Effects of this compound | Experimental Protocol Summary |

|---|---|---|

| LPS-induced neuroinflammation (Microglia/Cocultures) | Anti-inflammatory profile; ↓ NO, TNF-α, IL-1β, IL-6, CCL2/5; ↑ IL-10; ↓ microglial activation (CD68); ↑ branched morphology (CD206) [6] [2]. | Microglia/cocultures treated with LPS (1 µg/mL) + this compound (0.1-1 µM). Analysis after 24h via qPCR, immunocytochemistry, NO assay [6] [2]. |

| Oxygen-Glucose Deprivation (OGD) (Cerebellar Slices) | Neuroprotection; prevented oligodendrocyte process retraction; reduced axonal demyelination; protected Purkinje neurons; modulated astrocyte reactivity [1]. | Cerebellar slices pretreated with this compound (10 µM) for 1h, then OGD for 1h. Analysis via immunofluorescence (MBP, NF70, GFAP, Calbindin) [1]. |

| Spinal Cord Injury (SCI) Model (Rat) | Pro-regenerative effect; protected spinal cord tissue; ↑ NGF, GDNF, arginase expression; reduced macrophage infiltrate; improved motor function [7]. | Rats with SCI treated with this compound (10 mg/kg, i.p., 7 days). Analysis via H&E staining, RT-qPCR, BBB scale for locomotion [7]. |

| Influenza Virus Neuraminidase Inhibition | Inhibited neuraminidase activity (IC₅₀ 2.0-20 µM); inhibited viral replication (EC₅₀ 1.3 µM); effective against oseltamivir-resistant strains [8]. | NA activity assay with this compound; virus replication in infected cells; sequential virus passage to monitor resistance [8]. |

The neuroprotective and anti-inflammatory mechanisms of this compound identified through these experiments can be visualized as follows:

Proposed neuroprotective mechanism of this compound via microglial modulation and direct cell protection.

Research Implications and Future Directions

The data indicates that This compound is a highly promising molecule for therapeutic development. Its efficacy across multiple disease models, particularly those involving neuroinflammation and demyelination, is supported by solid in vitro and in vivo evidence [7] [1] [2]. A primary molecular mechanism involves the inhibition of the NLRP3 inflammasome, a key driver of inflammatory responses [6].

The most significant knowledge gap remain in the plant biosynthesis pathway, specifically the enzyme(s) responsible for the dimerization of two apigenin units to form this compound. Elucidating this pathway is crucial for:

- Sustainable Production: Enabling synthetic biology or plant tissue culture approaches for large-scale, environmentally friendly production.

- Bioengineering: Allowing scientists to engineer plants or microbes to produce higher yields of this compound or novel analogs with improved efficacy.

Future research should prioritize the discovery and characterization of the dimerizing enzyme to fully unlock the biotechnological potential of this compound.

References

- 1. Neuroprotective Effect of Flavonoid this compound in the ... [mdpi.com]

- 2. Phytoestrogen this compound Ameliorates ... [mdpi.com]

- 3. Biosynthesis and Regulatory Mechanisms of Plant ... [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the potential of flavonoid biosynthesis through ... [frontiersin.org]

- 5. A systematic review on biosynthesis, bioactivities, and ... [link.springer.com]

- 6. The Flavonoid this compound Directs Brain Microglia ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound as a Single Therapy or in Association ... [frontiersin.org]

- 8. This compound, a Biflavonoid from Anacardium occidentale ... [genscript.com]

Comprehensive Technical Guide to Agathisflavone: Phytochemistry, Bioactivity, and Therapeutic Potential

Introduction to Agathisflavone

This compound is a biflavonoid compound characterized as a dimer of the flavonoid apigenin, with the chemical name (8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one). It has a molar mass of 538.457 g/mol, density of 1.656 g/cm³, and splitting coefficient of 5.09 [1]. This compound belongs to the class of natural biflavonoids formed through oxidative coupling of two apigenin molecules, resulting in a bond between positions C-6 and C-8 of the two chromene rings [2]. This compound demonstrates restricted occurrence in plants but has been identified in several plant families including Anacardiaceae, Araucariaceae, Ochnaceae, and Fabaceae [2]. It has attracted significant research interest due to its diverse biological activities and potential therapeutic applications, particularly in neurological disorders and inflammatory conditions [3] [4] [5].

Phytochemistry and Natural Occurrence

Structural Characteristics and Properties

This compound features a complex polyphenolic structure based on the C6-C3-C6 flavonoid skeleton duplicated into a biflavonoid framework. The compound exists as a mixture of atropisomers when isolated from natural sources due to its inherent molecular asymmetry [1]. This structural characteristic contributes to its biological activity and interaction with various molecular targets. Like other flavonoids, this compound contains multiple phenolic hydroxyl groups that confer significant antioxidant capacity through free radical scavenging and electron transfer mechanisms [1]. The compound appears as a yellow-colored solid and exhibits medium polarity, making it soluble in polar or medium polar solvents such as methanol and ethanol for extraction purposes [1].

Natural Sources and Extraction

This compound has been identified in various parts (leaves, stems, fruits, and roots) of numerous plant species, with predominant occurrence in the leaves of Poincianella pyramidalis (synonyms: Cenostigma pyramidale, Caesalpinia pyramidalis) [1] [6]. Other documented sources include Schinus polygamus [2], Anacardium occidentale [1], Rhus parviflora [1], and several other species across different plant families.

Multiple extraction and purification methods have been developed for this compound isolation:

- Traditional chromatographic techniques involving methanol extraction followed by silica gel chromatography [1] [6]

- Alkaline extraction using inorganic bases that reduces the number of chromatographic steps [6]

- Automatic flash chromatography in two steps providing high-yield extraction [6]

These methods have been optimized to reduce solvent volume, number of column procedures, processing time, while increasing yields, with HPLC analysis confirming isolation purity exceeding 99% [6].

Quantitative Bioactivity Data

Antioxidant Activity

This compound demonstrates significant concentration-dependent antioxidant activity across multiple assay systems, with efficacy comparable to the standard antioxidant trolox [1]. The table below summarizes its antioxidant performance:

Table 1: Antioxidant Activity of this compound

| Assay Method | Concentration Range | Key Results | Reference |

|---|---|---|---|

| DPPH radical scavenging | 0.058-0.928 mM | Concentration-dependent inhibition comparable to trolox | [1] |

| ABTS radical scavenging | 0.058-0.928 mM | Significant radical scavenging activity similar to trolox | [1] |

| Hydroxyl radical scavenging | 0.058-0.928 mM | Protection against 2-deoxyribose degradation | [1] |

| Nitric oxide scavenging | 0.058-0.928 mM | Dose-dependent inhibition of nitrite ion formation | [1] |

| Reducing potential assay | 0.058-0.928 mM | Concentration-dependent electron donation capacity | [1] |

| Lipid peroxidation (TBARS) | 0.058-0.928 mM | Significant inhibition of lipid peroxidation | [1] |

Neuroprotective and Cognitive Effects

This compound exhibits promising neuroprotective properties across multiple experimental models, particularly in contexts of neuroinflammation and cognitive impairment:

Table 2: Neuroprotective and Cognitive Effects of this compound

| Experimental Model | Concentration/Dose | Key Findings | Reference |

|---|---|---|---|

| Scopolamine-induced memory impairment (zebrafish) | 1, 3, 5 μg/L | Improved memory and reduced anxiety in Y-maze and tank tests | [2] |

| Scopolamine-induced memory impairment (zebrafish) | 1, 3, 5 μg/L | Restored brain oxidative stress markers and AChE activity | [2] |

| LPS-induced neuroinflammation (microglia) | 1 μM | Reduced NO, GSH, NLRP3 inflammasome, proinflammatory cytokines | [3] |

| Aβ-induced neuroinflammation (human microglia) | 1 μM | Decreased miR-146a, miR-155, IL1-β, IL-6, NOS2 | [4] |

| Mechanical injury model (cortical tissue) | 5 μM | Attenuated glia activation, reduced NRLP3 and IL-1β expression | [5] |

Detailed Experimental Protocols

In Vitro Antioxidant Activity Evaluation

DPPH Radical Scavenging Assay [1]

- Principle: Measurement of hydrogen atom or electron donation ability through discoloration of methanol solution of DPPH radical

- Procedure: Mix 0.5 mL of this compound (0.058-0.928 mM) with 1.4 mL of DPPH solution (100 μM) in ethanol

- Incubation: Keep in dark at room temperature for 30 minutes

- Measurement: Absorbance at 517 nm against control

- Calculation: % Inhibition = [(Ac - At)/Ac] × 100, where Ac = control absorbance, At = test absorbance

ABTS Radical Scavenging Assay [1]

- Radical generation: Mix 5 mL of 7 mM ABTS with 88 μL of 2.45 mM potassium persulfate, incubate 16 hours in dark

- Sample preparation: Dilute solution in ethanol to absorbance 0.70 ± 0.05 at 734 nm

- Procedure: Mix 0.5 mL sample with 1.96 mL ABTS solution, measure absorbance after 6 minutes

Hydroxyl Radical Scavenging Assay [1]

- Reaction mixture: FeSO₄ (6 mM), 2-deoxyribose (5 mM), H₂O₂ (100 mM), phosphate buffer (20 mM, pH 7.4)

- Procedure: Add this compound (0.058-0.928 mM), incubate 30 min at ambient temperature

- Termination: Add phosphoric acid (4% w/w) and 1% TBA (50 mM NaOH)

- Development: Heat 15 min at 95°C, cool, measure absorbance at 734 nm

Neuroprotection and Anti-neuroinflammatory Assays

Microglial Cell Cultures [3]

- Source: Cerebral cortex of newborn Wistar rats (0-2 days old)

- Dissociation: Mechanical dissociation followed by filtration through Nitex membrane

- Culture medium: DMEM with 10% FBS, 10% horse serum, 4 mM L-glutamine, antibiotics

- Coating: Poly-D-lysine (25 μg/mL) coated flasks

- Harvesting: Shake at 165 rpm at 37°C for 3 hours upon confluence (7-10 days)

PC12 Cell Culture and Differentiation [3]

- Culture conditions: DMEM supplemented with 10% FBS, 10% horse serum, 4 mM L-glutamine, antibiotics

- Differentiation: Treatment with 100 ng/mL NGF for 6 days, medium renewal every 48 hours

Treatment Protocols for Neuroinflammation Studies [3] [4]

- Inflammatory induction: LPS (1 μg/mL) or Aβ oligomers (500 nM)

- This compound treatment: 1 μM for 24 hours (based on previous dose-response studies)

- Conditioned medium transfer: Microglial conditioned medium applied to PC12 cells for 24 hours

Molecular Docking Analysis [7] [8]

- Objective: Characterize interaction between this compound and glucocorticoid receptor

- Comparison: Binding affinity compared to mifepristone (antagonist), dexamethasone (agonist), and apigenin (monomer)

Mechanism of Action and Signaling Pathways

This compound exerts its multifaceted biological effects through several key molecular mechanisms and signaling pathways:

Anti-neuroinflammatory Mechanisms

The compound demonstrates significant effects on glial cell modulation, particularly targeting microglia and astrocytes in neuroinflammatory conditions. In LPS-activated microglia, this compound promotes a shift from pro-inflammatory to anti-inflammatory phenotype, evidenced by increased branching morphology, reduced CD68 expression (pro-inflammatory marker), and increased CD206 expression (anti-inflammatory marker) [3]. This transition is associated with reduced production of pro-inflammatory mediators including NO, IL-1β, IL-6, IL-18, TNF, CCL5, and CCL2 [3].

This compound directly targets the NLRP3 inflammasome, a multiprotein complex crucial for inflammatory response activation. Molecular docking studies confirm that this compound binds at the NLRP3 NACTH inhibitory domain, preventing inflammasome assembly and subsequent caspase-1 activation [3]. This mechanism reduces the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, contributing to its potent anti-inflammatory effects.

The following diagram illustrates the key anti-inflammatory mechanisms of this compound in glial cells:

Figure 1: Anti-neuroinflammatory mechanisms of this compound in glial cells

Glucocorticoid Receptor-Mediated Mechanisms

Recent research has elucidated that this compound's anti-inflammatory effects are mediated through the glucocorticoid receptor (GR) pathway. Molecular docking analyses reveal that this compound binds to a specific pocket in the glucocorticoid receptor with stronger interactions than mifepristone (GR antagonist), dexamethasone (GR agonist), and its monomer apigenin [7] [8].

The GR-mediated mechanism was confirmed through antagonist studies where mifepristone (RU486) reversed the anti-inflammatory effects of this compound, including:

- Inhibition of this compound-induced increase in microglial branching [7] [8]

- Reversal of this compound-mediated reduction in CD68 and GFAP expression [7] [8]

- Blockade of this compound-induced IL-10 increase (regulatory cytokine) [7] [8]

This GR-dependent activity represents a significant mechanism underlying this compound's regulation of glial reactivity and inflammatory mediator production.

microRNA Modulation

This compound demonstrates significant effects on post-transcriptional regulation through modulation of microRNA expression in activated microglia. In human C20 microglia exposed to LPS or Aβ, this compound treatment significantly reduced the expression of miR-146a and miR-155 [4], both of which are associated with neuroinflammatory processes in neurodegenerative diseases. This microRNA modulation was accompanied by reduced expression of pro-inflammatory cytokines IL-1β, IL-6, and NOS2, suggesting an important role in the compound's anti-inflammatory activity.

Additionally, this compound modulates the JAK2/STAT-3 signaling pathway, which is involved in inflammatory response regulation. In microglia cells induced by Aβ, this compound reduced the increased p-STAT3/STAT3 ratio, indicating suppression of this inflammatory signaling cascade [4].

Research Gaps and Future Directions

Despite promising preclinical data, several research limitations must be addressed to advance this compound toward clinical application:

- Bioavailability challenges: Like most flavonoids, this compound faces limitations in bioavailability, extensive metabolism, and rapid clearance that may hinder therapeutic efficacy [9]

- In vivo validation: Most studies have been conducted in vitro; comprehensive animal model studies are needed to confirm efficacy and safety in whole organisms

- Formulation development: Advanced delivery systems such as nanoemulsions, metal-organic frameworks, or microspheres may be required to improve bioavailability and targeting [9]

- Clinical trials: No human studies have been conducted to date, representing a critical step in therapeutic development

- Synthetic approaches: Current isolation from natural sources is inefficient; development of synthetic methodologies would enable larger-scale production [6]

Future research should prioritize structure-activity relationship studies to identify key functional groups responsible for this compound's bioactivity, potentially leading to optimized derivatives with improved pharmacokinetic properties. Additionally, investigation of combination therapies with existing neuroprotective agents may reveal synergistic effects worthy of clinical development.

Conclusion

References

- 1. In vitro antioxidant properties of the biflavonoid this compound [bmcchem.biomedcentral.com]

- 2. This compound isolated from Schinus polygamus (Cav.) ... [sciencedirect.com]

- 3. The Flavonoid this compound Directs Brain Microglia ... [pmc.ncbi.nlm.nih.gov]

- 4. The Phytochemical this compound Modulates miR146a and ... [pmc.ncbi.nlm.nih.gov]

- 5. The Flavonoid this compound Attenuates Glia Activation ... [pubmed.ncbi.nlm.nih.gov]

- 6. Methods for extraction and isolation of this compound from ... [inis.iaea.org]

- 7. The Biflavonoid this compound Regulates Microglial and Astrocytic... [pmc.ncbi.nlm.nih.gov]

- 8. The Biflavonoid this compound Regulates Microglial and ... [mdpi.com]

- 9. Flavonoids as Immunoregulators: Molecular Mechanisms ... [frontiersin.org]

Comprehensive Experimental Protocol for Assessing Agathisflavone's Neuroprotective Effects in Vitro

Introduction to Agathisflavone and Its Neuroprotective Mechanisms

This compound (bis-apigenin), a naturally occurring biflavonoid derived from various plant species including Poincianella pyramidalis and Anacardium occidentale, has emerged as a promising neuroprotective compound with significant anti-inflammatory and anti-oxidative properties [1] [2]. This flavonoid has demonstrated considerable potential in modulating glial cell responses, protecting neuronal integrity, and promoting remyelination across multiple experimental models of neurological damage [3] [4] [5]. The compound exhibits a multi-target mechanism of action, interacting with nuclear receptors including estrogen receptors (ERα and ERβ), retinoic acid receptors (RAR), and retinoid X receptors (RXR), which contributes to its diverse neuroprotective effects [3]. Research indicates that this compound can polarize microglia from pro-inflammatory M1 states to anti-inflammatory M2-like phenotypes, reduce astrogliosis, inhibit NLRP3 inflammasome activation, and directly protect oligodendrocytes from ischemic damage [3] [5] [6].

Table 1: Key Neuroprotective Mechanisms of this compound

| Mechanism of Action | Experimental Evidence | Cellular Pathways |

|---|---|---|

| Anti-inflammatory effects | Reduces NO, TNF-α, IL-1β, IL-6; increases IL-10 [4] [6] | TLR4/NF-κB signaling, NLRP3 inflammasome inhibition [6] |

| Microglial polarization | Shifts microglia from CD68+ M1 to CD206+ M2 phenotype [3] [6] | Estrogen receptor-dependent mechanisms [3] |

| Astrocyte modulation | Downregulates GFAP expression, reduces glial scar formation [5] | Transcriptional and post-transcriptional regulation [5] |

| Oligodendrocyte protection | Prevents process retraction, promotes remyelination [1] [3] | SOX10-mediated pathways, ERα activation [1] [3] |

| Neuronal protection | Preserves neurite outgrowth, reduces caspase-3 activation [4] [6] | Maintenance of β-tubulin III expression [6] |

Experimental Parameters and Treatment Conditions

The efficacy and specificity of this compound's neuroprotective effects are highly dependent on appropriate dosing, timing, and experimental conditions. Based on comprehensive studies, the optimal concentration range for in vitro applications is 0.1-10 μM, with specific concentrations varying based on the model system and desired outcomes [1] [3] [4]. For pure microglial cultures and neuron-glia co-cultures, lower concentrations (0.1-1 μM) have demonstrated significant anti-inflammatory effects, while cerebellar slice cultures and oligodendrocyte protection studies typically utilize higher concentrations (5-10 μM) [1] [4] [5]. The timing of administration is also critical, with preventative application (60 minutes before injury) showing superior protection in ischemia models compared to therapeutic intervention after damage establishment [1]. Treatment duration generally ranges from 24 hours in acute inflammatory models to 2-3 days in remyelination and tissue repair studies [3] [5].

Table 2: Summary of this compound Treatment Conditions Across Experimental Models

| Experimental Model | Concentration Range | Treatment Duration | Administration Timing | Key Outcomes |

|---|---|---|---|---|

| LPS-induced neuroinflammation (neuron-glia co-cultures) | 0.1 - 1 μM [4] | 24 hours [4] | After LPS exposure [4] | ↓ NO production, ↓ microglial activation, ↑ neuronal survival [4] |

| Oxygen-glucose deprivation (cerebellar slices) | 10 μM [1] | 60 min pre-treatment + during OGD [1] | Preventative (pre-OGD) [1] | ↓ oligodendrocyte damage, ↑ myelin preservation, ↓ astrocyte reactivity [1] |

| Lysolecithin-induced demyelination (cerebellar slices) | 5 - 10 μM [3] | 2 days [3] | After injury [3] | ↑ remyelination, microglial polarization to M2 phenotype [3] |

| Mechanical injury (brain slices) | 5 μM [5] | 3 days [5] | After injury [5] | ↓ glial scar, ↓ GFAP expression, ↑ neurite outgrowth [5] |

| Pure microglial cultures (LPS activation) | 1 μM [6] | 24 hours [6] | Concurrent with LPS [6] | ↓ pro-inflammatory cytokines, ↑ anti-inflammatory markers [6] |

Cell Culture Preparation and Maintenance

Primary Neuron-Glia Co-cultures

- Cortical tissue is dissected from embryonic Wistar rats (E14-16) or postnatal rats (P1-2) under aseptic conditions [4].

- After removing meninges and blood vessels, tissue is mechanically dissociated in DMEM/Ham's F12 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 IU/mL penicillin, and 100 μg/mL streptomycin [4].

- The cell suspension is filtered through a sterile nylon mesh (70-100 μm) and seeded at densities of 1×10⁵ cells/cm² for glial cultures or 5×10⁴ cells/cm² for neuronal cultures onto poly-D-lysine-coated surfaces [4].

- Cultures are maintained in a humidified incubator at 37°C with 5% CO₂, with medium changes every 2-3 days [4].

- Neuron-glia co-cultures are established by seeding neuronal cells onto established astroglial monolayers at a ratio of 1:2 (neurons:glia) and maintained for 8-10 days in vitro (DIV) before experiments [4].

Organotypic Cerebellar Slice Cultures

- Cerebellar slices are prepared from postnatal mice (P10-12) using a vibrating microtome to obtain 300 μm thick parasagittal sections in oxygenated, ice-cold dissection buffer [1] [3].

- The dissection buffer contains (in mM): 124 NaCl, 2.95 KCl, 10 MgCl₂, 2 CaCl₂, 10 glucose, 25.95 NaHCO₃, 1.39 NaH₂PO₄, and 1000 units/mL penicillin/streptomycin [3].

- Slices are transferred onto membrane inserts (0.4 μm pore size) and cultured using the interface method with serum-based medium containing 50% MEM, 23% EBSS, 25% horse serum, 0.13 mg/mL D-glucose, and 1% penicillin-streptomycin [3].

- Cultures are maintained at 37°C in a humidified atmosphere with 95% O₂/5% CO₂ for 7-10 DIV before experiments, allowing for oligodendrocyte differentiation and myelination [1] [3].

Primary Microglial Cultures

- Microglial cells are isolated from the cortex of newborn Wistar rats (P0-2) using mechanical dissociation and filtration through a sterile nylon mesh (75 μm) [6].

- The cell suspension is cultured in DMEM supplemented with 10% FBS, 10% horse serum, 4 mM L-glutamine, and antibiotics in poly-D-lysine-coated flasks [6].

- Upon reaching confluence (7-10 DIV), microglia are harvested by shaking at 165 rpm for 3 hours at 37°C [6].

- Isolated microglia are seeded at a density of 3×10⁴ cells/cm² and experiments are performed 24 hours after plating [6].

Injury Models and this compound Treatment Protocols

Neuroinflammation Induction and Treatment

- For LPS-induced neuroinflammation, neuron-glia co-cultures or microglial cultures are exposed to E. coli lipopolysaccharide (LPS) at 1 μg/mL for 24 hours [4] [6].

- Following LPS exposure, cultures are treated with This compound (0.1-1 μM) for 24 hours in fresh medium [4].

- For IL-1β-induced inflammation, cultures are treated with recombinant IL-1β (10 ng/mL) for 24 hours, followed by this compound treatment [4].

- To investigate receptor mechanisms, cultures can be pre-treated with receptor antagonists 2 hours before this compound administration: ER-α antagonist MPP dihydrochloride (10 nM) or ER-β antagonist PHTPP (1 μM) [3] [4].

Oxygen-Glucose Deprivation (OGD) Model

- Cerebellar slice cultures are transferred to glucose-free medium saturated with 95% N₂/5% CO₂ for 60 minutes in an airtight chamber at 37°C to simulate ischemia [1].

- This compound (10 μM) is administered 60 minutes before OGD induction and maintained during the OGD period (preventative protocol) [1].

- Following OGD, slices are returned to normal oxygenated medium with glucose and maintained for recovery before analysis [1].

- Control slices are maintained in oxygen-glucose normal (OGN) conditions throughout the experiment [1].

Lysolecithin-Induced Demyelination

- After 7 DIV, cerebellar slices are treated with L-α-lysophosphatidylcholine (LPC) at 0.5 mg/mL for 15-17 hours to induce demyelination [3].

- Following LPC exposure, slices are treated with This compound (5 or 10 μM) for 2 additional days [3].

- Control slices are maintained in normal medium or treated with vehicle (0.1% DMSO) [3].

Mechanical Injury Model

- Organotypic brain slices from Wistar rats (P6-8) are subjected to precise mechanical injury using microdissection tools [5].

- Slices are treated with This compound (5 μM) every 24 hours for 3 days following injury [5].

- Control slices receive vehicle (0.005% DMSO) under identical conditions [5].

The following diagram illustrates the key neuroprotective mechanisms and signaling pathways modulated by this compound treatment:

Assessment Methods for Neuroprotective Effects

Analysis of Neuronal Protection and Integrity

- Neuronal viability is assessed using MTT assay (1 mg/mL for 2 hours) or Alamar Blue assay according to standard protocols [6].

- Neuronal degeneration is detected by Fluoro-Jade B staining following manufacturer's instructions, with quantification of positive cells [4].

- Immunocytochemistry for neuronal markers: β-tubulin III (1:500) for neuronal cytoplasm, calbindin (1:300) for Purkinje neurons, and neurofilament NF70 (1:300) for axons [1] [4].

- Apoptotic activity is measured by caspase-3 immunostaining (1:400) and TUNEL assay according to standard protocols [4].

- Neurite outgrowth is quantified from β-tubulin III-stained images using image analysis software (e.g., ImageJ), measuring total neurite length and branching points [4] [5].

Evaluation of Glial Cell Responses

- Microglial activation is assessed by Iba-1 immunostaining (1:500) and analysis of morphological changes (ramified vs. amoeboid) [4] [6].

- Microglial proliferation is determined by double immunostaining for Iba-1 and BrdU following BrdU incorporation protocol [4].

- Phenotypic markers: CD68 (1:200) for M1 pro-inflammatory state, CD206 (1:200) for M2 anti-inflammatory state [3] [6].

- Astrocyte reactivity is evaluated by GFAP immunostaining (1:500) and Western blot analysis, quantifying expression levels and morphological changes [1] [5].

- Astrocyte function is assessed by glutamate synthetase (GS) immunoreactivity to evaluate metabolic support capacity [1].

Oligodendrocyte and Myelin Assessment

- Oligodendrocyte lineage cells are identified by SOX10-EGFP expression in transgenic models or NG2 immunostaining (1:500) for OPCs, and APC/CC-1 (1:400) for mature oligodendrocytes [1] [3].

- Morphological analysis of oligodendrocytes includes quantification of process number, length, and branching complexity from SOX10-EGFP images [1].

- Myelin integrity is evaluated by myelin basic protein (MBP) immunostaining (1:300) and co-localization with neurofilament (NF70) using Pearson's correlation coefficient [1] [3].

- Remyelination capacity is assessed in lysolecithin model by quantifying the area of MBP immunoreactivity in previously demyelinated lesions [3].

Molecular and Biochemical Analyses

- Gene expression of inflammatory markers (TNF-α, IL-1β, IL-6, IL-10, NLRP3) and neurotrophic factors (NGF, BDNF, GDNF) is analyzed by RT-qPCR using standard protocols [4] [5] [6].

- Nitric oxide production is measured in culture supernatants using Griess reagent system according to manufacturer's instructions [4] [6].

- Cytokine levels in culture media are quantified by ELISA for TNF-α, IL-1β, and IL-6 following standard protocols [4] [6].

- Western blot analysis for protein expression of GFAP, Iba-1, NLRP3, and signaling proteins (NF-κB, MAPK) using standard immunoblotting techniques [5] [6].

- Molecular docking studies can be performed using AutoDock Vina with protein structures from PDB to predict binding affinities to potential targets [6] [7].

Conclusion

This compound represents a promising multifunctional neuroprotective agent with demonstrated efficacy across various in vitro models of neurological damage. This comprehensive protocol provides researchers with detailed methodologies for evaluating its effects in relevant experimental systems. The dose-dependent responses and time-sensitive applications highlighted in this protocol should be carefully considered when designing experiments. The compound's ability to simultaneously modulate neuroinflammatory responses, protect vulnerable oligodendrocyte populations, and preserve neuronal integrity makes it particularly attractive for further therapeutic development. Future studies should focus on elucidating its precise molecular targets and potential synergistic effects with established neuroprotective agents to maximize its translational potential for neurodegenerative conditions and CNS injuries.

References

- 1. Neuroprotective Effect of Flavonoid this compound in the ... [mdpi.com]

- 2. Neuroprotection induced by this compound [sciencedirect.com]

- 3. The flavonoid this compound modulates the microglial ... [pmc.ncbi.nlm.nih.gov]

- 4. Phytoestrogen this compound Ameliorates ... [mdpi.com]

- 5. The Flavonoid this compound Attenuates Glia Activation After ... [pmc.ncbi.nlm.nih.gov]

- 6. The Flavonoid this compound Directs Brain Microglia ... [pmc.ncbi.nlm.nih.gov]

- 7. In vitro testing and computational analysis of specific ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Anti-Inflammatory Assay Methods for Agathisflavone

Introduction and Molecular Mechanisms

Agathisflavone is a biflavonoid compound consisting of two apigenin molecules joined through an oxidative coupling process. This natural product is primarily isolated from plant species including Cenostigma pyramidale (formerly known as Poincianella pyramidalis and Caesalpinia pyramidalis) and Anacardium occidentale [1] [2]. As a biflavonoid, this compound exhibits enhanced biological activities compared to its monomeric form, attributed to its increased molecular stability and improved pharmacokinetic profile [2]. Research conducted over the past five decades has revealed this compound possesses a diverse range of pharmacological properties, with significant anti-inflammatory effects observed both in the central nervous system (CNS) and peripheral systems [3].

The molecular mechanisms underlying this compound's anti-inflammatory activity involve multiple signaling pathways and receptor systems. Studies have demonstrated that this compound binds to glucocorticoid receptors (GRs) with high affinity, potentially stronger than the synthetic GR agonist dexamethasone, leading to modulation of inflammatory gene expression [4]. Additionally, this compound has been shown to inhibit the NLRP3 inflammasome, a critical component in the inflammatory cascade that promotes the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18 [1] [5]. The compound also modulates microRNA expression, particularly downregulating miR-125b and miR-155, which are involved in promoting inflammatory responses in glioblastoma and microglial cells [6]. Through these multifaceted mechanisms, this compound effectively shifts glial cells from a pro-inflammatory to an anti-inflammatory phenotype, making it a promising candidate for treating neuroinflammatory conditions.

In Vitro Anti-Inflammatory Assay Protocols

Cell Culture and Preparation

Primary Microglial Cultures: Isolate microglial cells from the cerebral cortex of newborn Wistar rats (0-2 days old). Following careful removal of meninges and blood vessels, mechanically dissociate the cortical tissue and filter through a sterile 75 mm diameter Nitex membrane. Resuspend the resulting cells in DMEM medium supplemented with 10% fetal bovine serum (FBS), 10% horse serum, 4 mM L-glutamine, and antibiotics (100 U/mL penicillin and 100 μg/mL streptomycin). Plate the cells on poly-D-lysine (25 μg/mL)-coated flasks and maintain at 37°C in a humidified atmosphere with 5% CO₂. After reaching confluence (7-10 days), harvest microglial cells by shaking at 165 rpm for 3 hours at 37°C. Plate the isolated microglia at a density of 3 × 10⁴ cells/cm² for experimental use [1].

Glioblastoma Cell Lines: Maintain human GL-15 and rat C6 glioma cell lines in DMEM medium supplemented with 10% FBS and antibiotics. Culture cells at 37°C in a 5% CO₂ atmosphere and subculture upon reaching 80-90% confluence using trypsin-EDTA solution [6].

Neuron-Glial Cocultures: Prepare primary glial cultures from postnatal day 1-2 Wistar rats as described above and culture for 15 days. Isolate neurons from embryonic day 14-16 Wistar rat cerebral hemispheres using the same dissociation method. Seed neuronal cells at half the density of glial cells (5 × 10⁴ cells/cm²) onto the established astroglial monolayer. Maintain cocultures for 8 days in vitro before treatments [7].

Inflammation Induction and Treatment

Lipopolysaccharide (LPS) Induction: To induce inflammatory activation, treat cells with Escherichia coli lipopolysaccharide (LPS) at a concentration of 1 μg/mL for 24 hours. Prepare LPS stock solution in sterile phosphate-buffered saline (PBS) and dilute directly in the culture medium at the time of treatment [1] [7].

Cytokine Induction: As an alternative inflammatory stimulus, use interleukin-1β (IL-1β) at 10 ng/mL for 24 hours. Prepare IL-1β stock solutions according to manufacturer recommendations and dilute in culture medium immediately before use [7].

This compound Treatment: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO) and store at 4°C protected from light. For experimental treatments, dilute directly in culture medium to achieve final concentrations typically ranging from 0.1 μM to 10 μM, with 1 μM and 5 μM being most commonly used in anti-inflammatory assays. Include vehicle control groups treated with equivalent concentrations of DMSO (typically 0.001-0.01%) [6] [1] [7].

Cell Viability Assessment (MTT Assay)

The MTT assay is critical for determining non-toxic concentrations of this compound and ensuring that observed anti-inflammatory effects are not secondary to cytotoxicity.

- Plate cells in 96-well plates at appropriate densities (2-3 × 10⁴ cells/well for microglia, 1 × 10⁴ cells/well for glioma cells)

- After treatments, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 1 mg/mL

- Incubate for 2-4 hours at 37°C to allow formazan crystal formation

- Carefully remove medium and dissolve formazan crystals in SDS-DMF solution (20% SDS, 50% DMF, pH 4.7)

- Incubate overnight at 37°C to ensure complete dissolution

- Measure optical density at 540 nm using a microplate reader

- Calculate cell viability as percentage relative to untreated control cells [1]

Morphological Analysis of Glial Activation

Immunofluorescence Staining:

- Fix cells with 4% paraformaldehyde for 15 minutes at room temperature

- Permeabilize with 0.3% Triton X-100 in PBS for 5 minutes

- Block with 5% bovine serum albumin (BSA) in PBS for 1 hour

- Incubate with primary antibodies overnight at 4°C:

- Anti-Iba-1 (1:500-1:1000) for microglia identification

- Anti-GFAP (1:500-1:1000) for astrocytes

- Anti-CD68 (1:200-1:500) for pro-inflammatory microglia

- Anti-β-tubulin III (1:1000) for neurons

- Wash and incubate with appropriate fluorescent-conjugated secondary antibodies (1:500-1:1000) for 2 hours at room temperature protected from light

- Counterstain nuclei with DAPI (1 μg/mL) for 5 minutes

- Mount and visualize using fluorescence or confocal microscopy [4] [7]

Morphological Quantification:

- For microglia: Assess the degree of branching and process length; pro-inflammatory activation typically results in amoeboid morphology with reduced branching, while anti-inflammatory states show increased branching and ramified morphology

- For astrocytes: Evaluate GFAP expression intensity and process thickness; reactive astrocytes show intensified GFAP staining and hypertrophied processes [4] [5]

Molecular Assays for Inflammatory Markers

Gene Expression Analysis (RT-qPCR)

RNA Extraction:

- Extract total RNA using TRIzol reagent or commercial kits according to manufacturer instructions

- Quantify RNA concentration and purity using spectrophotometry (A260/A280 ratio of 1.8-2.0 indicates pure RNA)

cDNA Synthesis:

- Use 1 μg of total RNA for reverse transcription with oligo(dT) primers or random hexamers

- Perform reverse transcription at 42°C for 60 minutes followed by enzyme inactivation at 70°C for 5 minutes

Quantitative PCR:

- Prepare reaction mixtures containing cDNA template, specific primers, and SYBR Green master mix

- Use the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute

- Include melt curve analysis to verify amplification specificity

- Normalize expression of target genes to reference housekeeping genes (e.g., GAPDH, β-actin)

- Calculate relative expression using the 2^(-ΔΔCt) method [6] [1]

Table 1: Primer Sequences for Inflammatory Marker Analysis

| Target Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Function |

|---|---|---|---|

| IL-1β | Available in referenced studies | Available in referenced studies | Pro-inflammatory cytokine |

| IL-6 | Available in referenced studies | Available in referenced studies | Pro-inflammatory cytokine |

| TNF-α | Available in referenced studies | Available in referenced studies | Pro-inflammatory cytokine |

| IL-10 | Available in referenced studies | Available in referenced studies | Anti-inflammatory cytokine |

| NLRP3 | Available in referenced studies | Available in referenced studies | Inflammasome component |

| CCL2 | Available in referenced studies | Available in referenced studies | Chemokine (MCP-1) |

| CCL5 | Available in referenced studies | Available in referenced studies | Chemokine (RANTES) |

| Arginase-1 | Available in referenced studies | Available in referenced studies | M2 microglia marker |

Protein Detection Methods

Western Blotting:

- Lyse cells in RIPA buffer containing protease and phosphatase inhibitors

- Determine protein concentration using BCA assay

- Separate 20-30 μg of protein by SDS-PAGE (8-15% gels depending on target protein size)

- Transfer to PVDF membranes and block with 5% non-fat milk in TBST

- Incubate with primary antibodies overnight at 4°C:

- Anti-GFAP (1:1000) for astrocyte activation

- Anti-Iba-1 (1:1000) for microglia

- Anti-CD68 (1:500) for pro-inflammatory microglia

- Anti-β-actin (1:5000) or GAPDH (1:5000) as loading controls

- Incubate with HRP-conjugated secondary antibodies (1:5000-1:10000) for 1-2 hours at room temperature

- Detect using enhanced chemiluminescence substrate and visualize with imaging system [5]

Enzyme-Linked Immunosorbent Assay (ELISA):

- Collect cell culture supernatants and centrifuge to remove debris

- Use commercial ELISA kits for specific cytokines (TNF-α, IL-1β, IL-6, IL-10) following manufacturer protocols

- Measure absorbance at appropriate wavelengths and calculate concentrations from standard curves [7]

Nitric Oxide Measurement

Griess Assay:

- Mix equal volumes of cell culture supernatant and Griess reagent (1% sulfanilamide, 0.1% N-1-naphthylethylenediamine dihydrochloride, 2.5% phosphoric acid)

- Incubate for 10 minutes at room temperature protected from light

- Measure absorbance at 540 nm

- Calculate nitrite concentration using sodium nitrite standard curve [7]

Computational Molecular Docking

Receptor Preparation:

- Obtain 3D structures of target proteins (e.g., NLRP3, glucocorticoid receptor) from Protein Data Bank

- Remove water molecules and add hydrogen atoms using molecular visualization software

- Define binding sites based on known ligand locations or predicted binding pockets

Ligand Preparation:

- Obtain 3D structure of this compound (CID: 108169) from PubChem database

- Optimize geometry using molecular mechanics force fields

Docking Procedure:

- Use docking software such as AutoDock Vina or similar programs

- Set grid box dimensions to encompass the entire binding site

- Run docking simulations with appropriate exhaustiveness settings

- Analyze binding poses, interaction types, and calculate binding energies

- Compare with known agonists/antagonists to evaluate relative binding affinity [1] [4]

Ex Vivo and In Vivo Models

Organotypic Brain Slice Model of Traumatic Brain Injury

Slice Preparation:

- Prepare microdissections from the encephalon of Wistar rats (postnatal day 6-8)

- Maintain slices in culture medium at 37°C in a 5% CO₂ atmosphere

Mechanical Injury Induction:

- Create standardized mechanical lesions in cortical regions using precision instruments

- Ensure consistent lesion size and location across experimental groups

Treatment Protocol:

- Treat slices daily with this compound (5 μM) or vehicle control for 3 days post-injury

- Change medium and treatments every 24 hours [5]

Analysis Parameters:

- Assess glial scar formation at lesion edges using GFAP immunofluorescence

- Quantify microglial infiltration using Iba-1 staining

- Evaluate neuronal integrity via β-tubulin III immunostaining

- Analyze mRNA expression of inflammatory markers (NLRP3, IL-1β) in lesion area

Spinal Cord Injury Model in Rats

Animal Model:

- Use adult male Wistar rats (250-280 g)

- Induce acute spinal cord injury with F-2 Fogarty catheter

Treatment Groups:

- This compound alone: 10 mg/kg intraperitoneally daily for 7 days

- Mesenchymal stem cells (MSCs) pre-treated with this compound (1 μM every 2 days for 21 days in vitro)

- Methylprednisolone control: Single dose (60 mg/kg ip)

- Vehicle control group

Functional Assessment:

- Evaluate motor function using Basso, Beattie, Bresnahan (BBB) locomotor rating scale

- Perform assessments at regular intervals post-injury [8]

Histological and Molecular Analysis:

- Analyze injured tissue area after H&E staining

- Assess expression of neurotrophins (NGF, GDNF) and arginase by RT-qPCR

- Evaluate macrophage infiltration by immunohistochemistry

Data Interpretation and Applications

Analysis of Anti-Inflammatory Effects

When interpreting results from this compound anti-inflammatory assays, several key parameters indicate successful modulation of inflammatory pathways:

Microglial Phenotype Shift: Effective this compound treatment typically results in a transition from pro-inflammatory (M1) to anti-inflammatory (M2) microglial phenotype. This is evidenced by decreased expression of M1 markers (CD68, iNOS, MHC-II) and increased expression of M2 markers (arginase-1, CD206, IL-10). Morphologically, this shift correlates with increased branching and process complexity in microglia, moving away from the amoeboid shape characteristic of activated states [4] [7].

Cytokine Profile Alteration: Successful anti-inflammatory intervention demonstrates significant reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and chemokines (CCL2, CCL5), alongside potential increases in regulatory cytokines such as IL-10. The magnitude of these changes typically shows dose-dependence, with optimal effects observed in the 1-5 μM concentration range [1] [7].

Inflammasome Inhibition: Effective this compound treatment suppresses NLRP3 inflammasome activation, evidenced by reduced expression of NLRP3 and its downstream effectors (caspase-1, IL-1β, IL-18). Molecular docking studies suggest this occurs through direct binding to the NLRP3 NACTH inhibitory domain [1] [5].

Research Applications

The protocols outlined herein enable researchers to comprehensively evaluate this compound's potential for various research applications: